5-Acetylsalicylic acid

Descripción

Historical Perspectives and Evolution of Research on 5-Acetylsalicylic Acid

The history of this compound is intertwined with the broader history of salicylates, which began with the use of willow bark for its analgesic and antipyretic effects in ancient times. nih.gov The journey to synthesizing acetylsalicylic acid (aspirin) was a multi-step process involving several scientists over many years. In 1853, Charles Frédéric Gerhardt first synthesized acetylsalicylic acid. wikipedia.orgpharmaceutical-journal.com Later, in 1897, Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing a pure and stable form of acetylsalicylic acid. wikipedia.orglions-talk-science.orgbayer.com This led to the widespread use of aspirin (B1665792). wikipedia.org

Research into derivatives of salicylic (B10762653) acid continued, leading to the investigation of 5-aminosalicylic acid (5-ASA). Initially synthesized in the late 19th century for use in the production of azo dyes, its medicinal value was later recognized. hilarispublisher.com A significant development in the research of 5-ASA was the discovery that it is the active moiety of sulfasalazine, a drug used for inflammatory bowel disease. hilarispublisher.com This realization spurred further research into developing various formulations of 5-ASA to improve its delivery to the colon and enhance its therapeutic effects. hilarispublisher.comibdclinic.ca

Over the years, research has focused on understanding the mechanisms of action of 5-ASA. It is known to modulate inflammatory pathways, including the downregulation of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 signaling. selleckchem.com It also affects the nuclear factor κB (NF-κB) pathway, a key regulator of inflammation. selleckchem.comselleck.co.jp

Contemporary Significance and Scope of this compound Research

In the current research landscape, this compound remains a cornerstone in the management of mild-to-moderate ulcerative colitis. nih.gov Its favorable safety profile compared to other treatments like immunomodulators and biologics makes it a valuable therapeutic option. nih.gov

The scope of contemporary research on 5-ASA is broad and encompasses several key areas:

Mechanism of Action: While much is known, researchers continue to investigate the intricate molecular mechanisms by which 5-ASA exerts its anti-inflammatory effects. This includes its influence on various signaling pathways beyond COX and NF-κB, such as its interaction with the Wnt/β-catenin pathway and PPAR-γ. selleckchem.com

Drug Delivery and Formulation: A significant area of research focuses on developing novel drug delivery systems to target the release of 5-ASA to specific sites in the gastrointestinal tract, thereby maximizing its efficacy and minimizing systemic absorption. nih.gov

Microbiome Interactions: Emerging research is exploring the interplay between 5-ASA and the gut microbiome. Studies are investigating how gut bacteria can metabolize 5-ASA and how this metabolism might impact its clinical effectiveness. nih.gov

Chemoprevention: There is ongoing research into the potential of 5-ASA and its derivatives in preventing the development of colorectal cancer, particularly in patients with IBD. hilarispublisher.com

Overview of Key Academic Research Trajectories for this compound

Key academic research trajectories for this compound are focused on optimizing its therapeutic potential and expanding its applications.

Synthesis of Derivatives and Prodrugs: A major research avenue involves the synthesis of novel derivatives and prodrugs of 5-ASA. researchgate.net The goal is to create compounds with improved physicochemical properties, such as enhanced lipophilicity, to facilitate better absorption and targeted delivery. researchgate.net For instance, amino acid derivatives of 5-ASA have been developed as prodrugs that can be selectively cleaved by intestinal enzymes to release the active drug at the desired site. nih.gov

Pharmacological Investigations: The pharmacological actions of 5-ASA are a central focus of research. Studies delve into its anti-inflammatory, analgesic, and potential neuroprotective and antitumor activities. hilarispublisher.com Research has demonstrated that 5-ASA's anti-inflammatory effects are mediated through multiple mechanisms, including the inhibition of prostaglandin and leukotriene synthesis. nih.gov

Metabolic Studies: Understanding the metabolism of 5-ASA is crucial for optimizing its therapeutic use. Research has shown that 5-ASA is extensively acetylated in the intestinal epithelial cells and the liver to form N-acetyl-5-ASA, a metabolite that is considered to have less anti-inflammatory activity. selleckchem.comnih.gov Studies using advanced analytical techniques like UHPLC-MS/MS are being conducted to quantify 5-ASA and its metabolites in biological samples to better understand its metabolic profile. nih.gov The influence of the gut microbiome on 5-ASA metabolism is also a significant area of investigation, with studies identifying specific bacterial enzymes capable of metabolizing the drug. nih.gov

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Findings | References |

| Mechanism of Action | Downregulates COX-2/PGE2 signaling; Modulates NF-κB activity; Influences Wnt/β-catenin and PPAR-γ pathways. | selleckchem.comselleck.co.jp |

| Drug Delivery | Amino acid derivatives act as prodrugs for targeted intestinal delivery. | nih.gov |

| Microbiome Interaction | Gut bacteria can metabolize 5-ASA to N-acetyl-5-ASA, potentially reducing efficacy. | nih.gov |

| Synthesis | Novel derivatives with enhanced lipophilicity are being synthesized to improve absorption. | researchgate.net |

| Metabolism | Extensively acetylated to N-acetyl-5-ASA in the intestine and liver. | selleckchem.comselleck.co.jp |

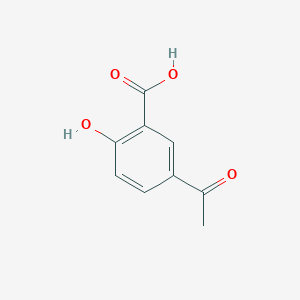

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-acetyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRDKNBIPVLNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156896 | |

| Record name | 5-Acetylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-96-8 | |

| Record name | 5-Acetylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13110-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 5 Acetylsalicylic Acid: Advanced Methodologies and Novel Approaches

Established Synthetic Pathways for 5-Acetylsalicylic Acid

The primary and most well-established method for synthesizing this compound (aspirin) is through the esterification of salicylic (B10762653) acid. researchgate.net This process involves the reaction of salicylic acid with an excess of acetic anhydride, a reaction that is typically expedited by the use of an acid catalyst. researchgate.net

Esterification Reactions with Salicylic Acid Precursors

The synthesis of this compound is a classic example of an esterification reaction. study.com In this process, the hydroxyl (-OH) group on the benzene ring of salicylic acid attacks the electrophilic carbonyl carbon of acetic anhydride. researchgate.netma.edu This reaction is efficiently catalyzed by strong acids such as sulfuric acid or phosphoric acid. researchgate.net The use of acetic anhydride is preferred over acetic acid because it drives the reaction to completion, as the byproduct, acetic acid, is less capable of hydrolyzing the newly formed ester bond compared to water, which would be a byproduct if acetic acid were used. miracosta.eduwisc.edumiracosta.edu

The general reaction is as follows: Salicylic Acid + Acetic Anhydride → Acetylsalicylic Acid + Acetic Acid study.com

An acid catalyst, like sulfuric or phosphoric acid, protonates a carbonyl oxygen of the acetic anhydride, which increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of salicylic acid. researchgate.netmiracosta.edu This leads to the formation of a tetrahedral intermediate, which then collapses to form the acetylsalicylic acid and an acetic acid molecule. researchgate.net

Optimization of Reaction Conditions for Enhanced Purity and Yield

Achieving high purity and yield is a critical goal in the synthesis of this compound. Research has shown that reaction conditions, particularly temperature, play a significant role in the outcome.

Effect of Temperature: Studies have demonstrated a direct correlation between reaction temperature and both the yield and purity of the synthesized aspirin (B1665792). amazonaws.com An investigation varying the temperature of the esterification reaction between 50 °C and 80 °C showed a linear increase in both metrics as the temperature rose. amazonaws.com Heating the reaction mixture helps to ensure all the solid salicylic acid dissolves and reacts completely. miracosta.edumiracosta.edu

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 50 | 68.2 | 75.1 |

| 60 | 75.4 | 83.3 |

| 70 | 82.1 | 90.2 |

| 80 | 87.3 | 93.8 |

Purification Techniques: The crude product obtained from the synthesis is often contaminated with unreacted salicylic acid and other byproducts. wisc.edu To enhance purity, a purification process such as recrystallization is employed. researchgate.net This involves dissolving the crude product in a minimum amount of a suitable hot solvent, like ethanol (B145695), and then adding water to cause the less soluble this compound to crystallize as the solution cools, leaving impurities behind in the solvent. wisc.edu The purity of the final product can be assessed through methods like melting point determination, as pure aspirin has a distinct melting point range (138-140 °C), while impurities will lower and broaden this range. researchgate.net

Novel Derivatization Strategies for this compound

To expand upon the therapeutic potential of this compound, researchers have developed numerous strategies to modify its chemical structure. These derivatizations aim to create new analogs with unique properties or to develop targeted delivery systems.

Design and Synthesis of this compound Analogs

The design and synthesis of novel analogs of this compound is an active area of research. researchgate.net A common strategy involves using the salicylic acid scaffold and attaching different acyl groups in place of the acetyl group. digitellinc.com By reacting salicylic acid with a variety of acyl chlorides, a library of structurally diverse analogs can be created. researchgate.netdigitellinc.com These modifications alter properties such as hydrophobicity and electronic characteristics, which can in turn influence their biological activity. digitellinc.com This approach allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of new compounds with enhanced or different therapeutic effects. researchgate.net

Chemical Modification for Targeted Delivery Systems (e.g., ASA-Chitosan Encapsulation)

Targeted delivery systems are designed to release a drug at a specific site in the body. Chitosan, a biocompatible and bioadhesive polymer, has emerged as a promising carrier for such systems. nih.govmdpi.com Chitosan nanoparticles can be formulated to encapsulate drug molecules like this compound. nih.gov These nanoparticle systems are advantageous because they can protect the drug during its transit through the gastrointestinal tract and facilitate its accumulation at the target site. nih.govnih.gov The polycationic nature of chitosan allows it to readily bind to negatively charged biological surfaces, such as mucous membranes, which can increase the contact time for drug absorption. mdpi.com Researchers have successfully developed chitosan-based hydrogels and nanoparticles for the controlled delivery of salicylic acid derivatives. nih.gov

Synthesis of Nitric Oxide- and Hydrogen Sulfide-Releasing this compound Derivatives

A significant advancement in derivatization has been the creation of hybrid compounds that release gaseous signaling molecules like nitric oxide (NO) or hydrogen sulfide (H₂S). acs.org This is achieved by covalently linking a moiety capable of releasing NO or H₂S to the this compound molecule, often through an ester linkage. unito.it

Nitric Oxide (NO)-Releasing Derivatives: NO is a gaseous messenger with roles in various physiological processes. unito.it By creating a co-drug that releases both this compound and NO, researchers aim to combine their respective effects. sigmaaldrich.comnih.gov The synthesis involves creating (((R-oxy)carbonyl)oxy)methyl esters of aspirin, where the 'R' group contains an NO-releasing functional group. unito.it

Hydrogen Sulfide (H₂S)-Releasing Derivatives: Similarly, H₂S is recognized as a gasotransmitter with protective effects. nih.govplos.org H₂S-releasing aspirin, such as ACS14 (2-acetyloxybenzoic acid 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester), has been synthesized. nih.govplos.orgnih.gov These derivatives are designed to be metabolized in the body, releasing both the parent aspirin and the H₂S-donating moiety. acs.org

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of acetylsalicylic acid, a cornerstone of the pharmaceutical industry, has historically relied on methods that are effective but environmentally taxing. A key focus of modern chemical synthesis is the integration of green chemistry principles to minimize environmental impact and enhance safety. In the context of acetylsalicylic acid synthesis, this involves replacing hazardous reagents with safer alternatives and exploring more efficient catalytic processes.

A significant advancement in the green synthesis of acetylsalicylic acid is the substitution of sulfuric acid with phosphoric acid as a catalyst. abcr-mefmo.orgabcr-mefmo.orgresearchgate.net Sulfuric acid, while a potent catalyst, is highly corrosive and poses considerable environmental and health risks. Research has demonstrated that phosphoric acid can serve as a safer and effective alternative without compromising the yield of the final product. abcr-mefmo.orgabcr-mefmo.orgresearchgate.net Studies comparing the two catalysts show no statistically significant difference in the mean yields of acetylsalicylic acid produced. abcr-mefmo.orgabcr-mefmo.orgresearchgate.net For instance, in one comparative study, the traditional synthesis using sulfuric acid yielded a mean of 3.113 g (79.8% yield), while the green chemistry approach with phosphoric acid produced a mean yield of 3.104 g (79.4% yield). abcr-mefmo.orgabcr-mefmo.org This indicates that the adoption of phosphoric acid is a viable green alternative that maintains productivity while reducing the environmental footprint of the synthesis process. abcr-mefmo.orgabcr-mefmo.org

Further embracing green chemistry, researchers have explored the use of solid acid catalysts to replace conventional liquid acids. google.com These solid catalysts, which include nano-crystalline sulfated zirconia, sulfated titania, modified zeolites (like H-beta, H-Y, H-ZSM-5), and K-10 montmorillonite clay, offer several advantages. google.com They can be used in solvent-free conditions, which eliminates the need for potentially harmful organic solvents. google.com This approach not only simplifies the reaction setup but also leads to high yields of up to 95% and excellent selectivity for acetylsalicylic acid. google.com A major benefit of solid acid catalysts is their reusability; they can be recovered, regenerated, and reused in subsequent reactions, which aligns with the green chemistry principles of waste reduction and atom economy. google.com

Another green approach involves the use of microwave irradiation as an alternative heating method. scheikundeinbedrijf.nl Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields and product purity. scheikundeinbedrijf.nl Interestingly, studies have shown that under microwave irradiation, the reaction to form acetylsalicylic acid can proceed efficiently even without a catalyst, achieving high yields (around 80%) in a short time frame of 10-13 minutes without the formation of polymeric side-products. scheikundeinbedrijf.nl

These advancements highlight a clear trend towards more sustainable and environmentally conscious methods for the synthesis of acetylsalicylic acid, moving away from traditional protocols towards cleaner and safer industrial practices.

Table 1: Comparison of Traditional vs. Green Synthesis Yields of Acetylsalicylic Acid

| Synthesis Approach | Catalyst | Mean Yield (g) | Mean Yield (%) |

|---|---|---|---|

| Traditional | Sulfuric Acid | 3.113 | 79.8% |

| Green Chemistry | Phosphoric Acid | 3.104 | 79.4% |

Mechanistic Studies of this compound Degradation Pathways in Environmental Contexts

The widespread use of acetylsalicylic acid has led to its presence in various environmental compartments, necessitating a thorough understanding of its degradation pathways. The primary mechanisms of its environmental degradation are hydrolysis and photodegradation, which break down the compound into simpler, and sometimes more toxic, substances. scirp.orgmdpi.com

Hydrolysis is a key degradation pathway for acetylsalicylic acid in aqueous environments. scirp.org The molecule is susceptible to hydrolysis, where it breaks down into salicylic acid and acetic acid. scirp.orgyoutube.com This process is significantly influenced by the pH of the surrounding medium. scirp.org The hydrolysis of acetylsalicylic acid can be catalyzed by acids (H₃O⁺ ions), bases (OH⁻ ions), or occur spontaneously. scirp.org The reaction is particularly rapid in alkaline solutions. scirp.org The half-life of acetylsalicylic acid varies considerably depending on the environment; for example, in unbuffered water at 22.5°C, the half-life is approximately 153.3 hours, whereas in a phosphate buffer at pH 7.4 and 37°C, it decreases to 15.4 hours. nih.gov

Photodegradation, the breakdown of compounds by light, is another significant environmental fate for acetylsalicylic acid. nih.govnih.gov Exposure to UV light can induce the degradation of aqueous solutions of acetylsalicylic acid. nih.govnih.gov Studies have shown a decrease in the concentration of acetylsalicylic acid when its aqueous solutions are exposed to UV radiation. nih.gov The presence of other substances, such as excipients found in pharmaceutical formulations, can influence the rate and products of photodegradation. nih.govnih.gov

The mechanism of degradation often involves the formation of several intermediate compounds before complete mineralization to carbon dioxide and water. mdpi.commdpi.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) have been employed to identify these intermediates. mdpi.commdpi.com In photocatalytic degradation processes, which can be enhanced by substances like titanium dioxide (TiO₂), the initial step is typically the hydrolysis to salicylic acid and acetic acid. mdpi.comresearchgate.net The aromatic ring of the resulting salicylic acid is then attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates like 2,4-dihydroxybenzoic acid. mdpi.commdpi.com Further degradation opens the aromatic ring, forming aliphatic acids such as maleic acid, oxalic acid, and malonic acid, which are eventually mineralized. mdpi.com It is important to note that some of the intermediate products formed during the degradation process can be more toxic than the parent acetylsalicylic acid molecule. mdpi.com

Table 2: Identified Intermediates in the Degradation of Acetylsalicylic Acid

| Intermediate Compound | Degradation Pathway |

|---|---|

| Salicylic acid | Hydrolysis, Photodegradation |

| Acetic acid | Hydrolysis, Photodegradation |

| 2,4-dihydroxybenzoic acid | Photocatalysis |

| Maleic acid | Photocatalysis |

| Oxalic acid | Photocatalysis |

| Malonic acid | Photocatalysis |

| Muconic acid | Photocatalysis |

Compound Index

Molecular Mechanisms of Action of 5 Acetylsalicylic Acid: In Depth Investigations

Cyclooxygenase (COX) Isoform Inhibition by 5-Acetylsalicylic Acid

This compound, commonly known as aspirin (B1665792), exerts its well-known anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition is a result of a unique covalent modification of the enzyme's active site.

Irreversible Acetylation of Serine Residues (Ser-530 of COX-1, Ser-516 of COX-2)

The primary mechanism by which this compound inhibits COX-1 and COX-2 is through the irreversible acetylation of a specific serine residue within the active site of each isoenzyme. In COX-1, this modification occurs at serine-530 (Ser-530), while in COX-2, the target is serine-516 (Ser-516) nih.govwikipedia.orgresearchgate.netresearchgate.net. The acetyl group from this compound is covalently transferred to the hydroxyl group of these serine residues wikipedia.orgyoutube.comyoutube.com.

This acetylation reaction results in a permanent, covalent modification of the enzyme youtube.com. The addition of the acetyl group sterically obstructs the active site channel, which prevents the substrate, arachidonic acid, from binding nih.govresearchgate.net. Consequently, the enzyme is rendered permanently inactive youtube.com. This irreversible inactivation is a distinguishing feature of this compound compared to other non-steroidal anti-inflammatory drugs (NSAIDs), which typically act as reversible inhibitors wikipedia.org.

Differential Inhibition Kinetics and Potency for COX-1 vs. COX-2

While this compound inhibits both COX-1 and COX-2, it exhibits a notable difference in its inhibitory potency and kinetics towards the two isoforms. It is significantly more potent in inhibiting COX-1 than COX-2 acs.org. Reports indicate that this compound can be 10 to 100 times more potent against COX-1 acs.org.

The IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, reflect this differential potency. For COX-1, the IC₅₀ of this compound is approximately 3.5 μM, whereas for COX-2, it is about 30 μM nih.gov. This selectivity for COX-1 is therapeutically significant.

The consequences of acetylation also differ between the two isoforms. Acetylation of Ser-530 in COX-1 leads to a complete blockage of its catalytic activity acs.orgresearchgate.net. In contrast, the acetylation of Ser-516 in COX-2 results in only partial inhibition nih.gov. The acetylated COX-2 enzyme retains some catalytic activity, but its function is altered. Instead of producing pro-inflammatory prostaglandins (B1171923), the modified COX-2 enzyme synthesizes 15(R)-hydroxyeicosatetraenoic acid (15-HETE) and 15-epi-lipoxins, which are anti-inflammatory lipid mediators wikipedia.orgresearchgate.netwikipedia.orgnih.govnih.gov. This difference in outcome is attributed to the larger volume of the COX-2 active site compared to COX-1 acs.org.

| COX Isoform | IC₅₀ (μM) |

|---|---|

| COX-1 | ~3.5 |

| COX-2 | ~30 |

Impact on Prostaglandin (B15479496) and Thromboxane (B8750289) Biosynthesis Pathways

By inhibiting COX-1 and COX-2, this compound effectively blocks the first committed step in the biosynthesis of prostaglandins and thromboxanes from arachidonic acid wikipedia.orgresearchgate.net. The COX enzymes are responsible for converting arachidonic acid into the unstable intermediate, prostaglandin H₂ (PGH₂) nih.gov. PGH₂ is then further metabolized by various tissue-specific synthases into a range of biologically active prostanoids, including prostaglandins (like PGE₂ and PGI₂) and thromboxane A₂ (TXA₂) nih.gov.

The irreversible inhibition of COX-1 in platelets is particularly crucial. Since platelets lack a nucleus, they cannot synthesize new proteins. Therefore, when platelet COX-1 is acetylated by this compound, the enzyme is inactivated for the entire lifespan of the platelet, which is about 8 to 10 days acs.orgdroracle.ai. This leads to a sustained suppression of thromboxane A₂ production wikipedia.orgdroracle.ai. Thromboxane A₂ is a potent promoter of platelet aggregation, so its inhibition underlies the antiplatelet effect of this compound wikipedia.org.

Inhibition of COX-2, which is often induced during inflammation, leads to a reduction in the synthesis of prostaglandins that mediate inflammation, pain, and fever youtube.com. The acetylation of COX-2 in endothelial and epithelial cells inhibits the biosynthesis of prostacyclin (PGI₂) and prostaglandin E₂ (PGE₂) nih.gov.

Cyclooxygenase-Independent Mechanisms of this compound

Beyond its well-established role as a COX inhibitor, this compound also exerts effects through mechanisms that are independent of cyclooxygenase inhibition.

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate cellular signaling pathways, notably by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govwikipedia.org. NF-κB is a key transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses.

The inhibitory effect of this compound on the NF-κB pathway is thought to occur through the acetylation of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade nih.gov. By acetylating IKKβ, this compound can inhibit its activity, which in turn prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Extracellular Signal-Regulated Kinase (ERK) Signaling Modulation

This compound, commonly known as aspirin, modulates the Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical cascade in regulating cellular processes like proliferation, differentiation, and survival. Research indicates that salicylates, the primary metabolites of aspirin, can inhibit the activation of ERK. This inhibition appears to occur upstream of ERK and may be independent of cyclooxygenase (COX) inhibition nih.gov.

In studies on neutrophils, aspirin and sodium salicylate (B1505791) were found to inhibit ERK activation stimulated by various agents. This effect suggests a novel anti-inflammatory mechanism of salicylates mediated through the inhibition of ERK signaling, which is necessary for certain integrin-mediated responses nih.gov. In other contexts, such as in rat models of acute pulmonary embolism, aspirin treatment has been observed to decrease the expression of ERK, which may contribute to the amelioration of lung tissue congestion and inflammation spandidos-publications.com. Conversely, some studies have shown that aspirin can activate AMP-activated protein kinase (AMPK), which in turn leads to the phosphorylation of ERK1/2 researchgate.net. This highlights the context-dependent nature of aspirin's effects on the ERK pathway. The combined use of aspirin with other agents has also been shown to inhibit the phosphorylation of extracellular-regulated kinase 1/2 (ERK1/2) in microglia cells nih.gov.

| Key Molecule | Effect of this compound | Observed Outcome | References |

|---|---|---|---|

| ERK | Inhibition of activation | Potential anti-inflammatory effects | nih.gov |

| ERK | Decreased expression (in APE model) | Amelioration of lung damage | spandidos-publications.com |

| ERK1/2 | Increased phosphorylation (via AMPK) | Context-dependent cellular responses | researchgate.net |

Wnt Signaling and β-Catenin Phosphorylation

The Wnt/β-catenin signaling pathway, crucial for embryonic development and tissue homeostasis, is another target of this compound. In its canonical function, the pathway's activation leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription nih.govyoutube.comyoutube.com. Aberrant activation of this pathway is a hallmark of several cancers.

Aspirin has been shown to negatively regulate the Wnt pathway by promoting the degradation of β-catenin. Treatment with aspirin can lead to increased phosphorylation of β-catenin at specific sites (T41 and S45), which marks it for ubiquitination and subsequent destruction by the proteasome nih.gov. This action reduces the cytoplasmic pool of β-catenin available to move into the nucleus, thereby downregulating the expression of Wnt target genes nih.govmdpi.com. This effect is mediated, at least in part, through the activity of protein phosphatase 2A (PP2A) nih.gov. By diminishing the levels of nuclear β-catenin, aspirin effectively inhibits the transcriptional activity of the β-catenin/TCF complex, a key driver of cell proliferation in certain cancers mdpi.com.

| Key Molecule | Effect of this compound | Observed Outcome | References |

|---|---|---|---|

| β-Catenin | Increased phosphorylation and ubiquitination | Increased degradation of β-catenin | nih.gov |

| Nuclear β-Catenin | Decreased levels | Reduced transcriptional activity of Wnt target genes | mdpi.com |

| Protein Phosphatase 2A (PP2A) | Modulation of activity | Mediates aspirin's effect on the Wnt pathway | nih.gov |

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

A significant mechanism of action for this compound, particularly its metabolite salicylate, is the direct activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) nih.govecancer.org. AMPK is a central regulator of cellular energy homeostasis, activated during periods of low energy to switch on catabolic pathways that generate ATP and switch off anabolic, ATP-consuming processes nih.gov.

Salicylate activates AMPK at concentrations that are achieved in plasma following high-dose aspirin administration nih.gov. The mechanism of activation is direct and allosteric. Salicylate binds to the AMPK complex and inhibits the dephosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α subunit. This maintains AMPK in its active, phosphorylated state nih.gov. This activation is independent of changes in the cellular AMP:ATP ratio nih.gov. The activation of AMPK by aspirin and salicylate is thought to mediate many of their beneficial metabolic and potential anti-cancer effects nih.govnih.govjst.go.jpmdpi.com. For instance, salicylate-induced AMPK activation can lead to the phosphorylation and degradation of the oncoprotein c-Myc in colorectal cancer cells mdpi.com.

| Key Molecule | Effect of this compound (Salicylate) | Mechanism | References |

|---|---|---|---|

| AMPK | Direct activation | Allosteric binding and inhibition of Thr172 dephosphorylation | nih.gov |

| p-AMPKα (Thr172) | Increased levels | Sustained active state of AMPK | nih.govmdpi.com |

| Acetyl-CoA Carboxylase (ACC) | Increased phosphorylation | Downstream marker of AMPK activation | jst.go.jpmdpi.com |

Mechanistic Target of Rapamycin (mTOR) Signaling Reduction

The Mechanistic Target of Rapamycin (mTOR) signaling pathway is a pivotal controller of cell growth, proliferation, and metabolism, often found to be hyperactive in cancer. This compound has been demonstrated to inhibit mTOR signaling, a key factor in its potential anti-cancer properties nih.govaacrjournals.orgnih.gov.

The inhibition of mTOR by aspirin is largely, though not exclusively, a consequence of AMPK activation nih.govresearchgate.net. Activated AMPK can suppress the mTOR complex 1 (mTORC1) researchgate.netaacrjournals.org. This leads to a marked decrease in the phosphorylation of mTORC1's downstream targets, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) nih.govresearchgate.net. The dephosphorylation of these proteins results in the inhibition of protein synthesis and ribosome biogenesis, critical processes for cell growth and proliferation nih.gov. Aspirin's inhibition of mTOR signaling also induces autophagy, a cellular recycling process that is suppressed by mTORC1 nih.govaacrjournals.org.

| Key Molecule | Effect of this compound | Observed Outcome | References |

|---|---|---|---|

| mTORC1 | Inhibition (largely via AMPK activation) | Suppression of cell growth and proliferation | researchgate.netnih.govaacrjournals.org |

| p-S6K1 | Decreased phosphorylation | Inhibition of protein synthesis | nih.goved.ac.uk |

| p-S6 | Decreased phosphorylation | Inhibition of ribosome biogenesis | nih.govnih.gov |

| p-4E-BP1 | Decreased phosphorylation | Inhibition of cap-dependent translation | nih.govresearchgate.net |

Acetylation of Non-COX Proteins

Beyond its well-established role as a COX inhibitor, this compound can acetylate numerous other cellular proteins. The acetyl group of the aspirin molecule can be transferred to lysine residues on various proteins, a post-translational modification that can alter their function, stability, and localization wikipedia.org. This non-COX-related acetylation represents an additional layer of aspirin's molecular activity.

Histones and Gene Expression Regulation

This compound can influence gene expression through epigenetic mechanisms, specifically by modulating histone acetylation. Histone acetylation is a key epigenetic mark associated with a more relaxed chromatin structure, making DNA more accessible for transcription wikipedia.org.

Cytoskeletal and Heat Shock Proteins (HSPs)

Lysine acetylation is a known post-translational modification for many non-histone proteins, including components of the cytoskeleton and heat shock proteins (HSPs) cytoskeleton.comcytoskeleton.comnih.gov. These modifications can regulate cytoskeletal assembly and stability, as well as the chaperone functions of HSPs nih.govfrontiersin.org.

While direct acetylation of specific cytoskeletal proteins by this compound is an area of ongoing investigation, it is known that many of these proteins are targets of acetylation. For instance, α-tubulin, cortactin, and actin itself can be acetylated, which affects their function nih.govfrontiersin.org. Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability of many signaling proteins, is also regulated by acetylation; hyperacetylation can affect its chaperone activity nih.govresearchgate.net. Given that aspirin acts as an acetyl group donor and can induce the expression of Hsp90, it is plausible that it contributes to the acetylation of these proteins, thereby modulating their function wikipedia.orgresearchgate.net. For example, inhibiting HDAC6, which deacetylates Hsp90, enhances Hsp90 acetylation and can mitigate proteasome dysfunction frontiersin.org.

Glycolytic and Pentose Pathway Enzymes

This compound has been shown to directly interact with and modify key enzymes involved in cellular glucose metabolism. Through its acetyl group, the compound can acetylate multiple enzymes within the glycolytic and pentose phosphate pathways (PPP). researchgate.netnih.gov This post-translational modification can alter the function of these critical metabolic proteins.

Research has identified several specific enzymatic targets of this compound. In the glycolytic pathway, which is central to cellular energy production, targeted enzymes include aldolase, glyceraldehyde-3-phosphate dehydrogenase, enolase, pyruvate kinase M2, and lactate dehydrogenase (both A and B chains). nih.gov Furthermore, this compound and its metabolite, salicylic (B10762653) acid, have been found to inhibit 6-phosphofructo-1-kinase (PFK), a major regulatory enzyme in glycolysis. nih.gov This inhibition occurs as the compounds promote the dissociation of the enzyme's active tetrameric form into less active dimers. nih.gov

Within the pentose phosphate pathway, which is crucial for generating nucleotide precursors and the primary cellular reducing agent nicotinamide adenine dinucleotide phosphate (NADPH), this compound acetylates at least two enzymes: transketolase and glucose-6-phosphate dehydrogenase (G6PD). researchgate.netnih.gov The acetylation of G6PD, the rate-limiting enzyme of the PPP, is particularly significant as it leads to a marked decrease in its enzymatic activity. researchgate.netnih.gov This inhibition can reduce the cell's capacity for nucleic acid synthesis and its ability to counteract oxidative stress. nih.gov

Table 1: Enzymes in Glycolysis and Pentose Phosphate Pathway Targeted by this compound

| Metabolic Pathway | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| Glycolysis | 6-phosphofructo-1-kinase (PFK) | Inhibition via dissociation of active tetramers | nih.gov |

| Aldolase | Acetylation | nih.gov | |

| Glyceraldehyde-3-phosphate dehydrogenase | Acetylation | nih.gov | |

| Enolase | Acetylation | nih.gov | |

| Pyruvate kinase M2 | Acetylation | nih.gov | |

| Lactate dehydrogenase (A & B chains) | Acetylation | nih.gov | |

| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase (G6PD) | Acetylation and inhibition of enzyme activity | researchgate.netnih.gov |

| Transketolase | Acetylation | nih.gov |

Proteasomal Subunits and Mitochondrial Proteins

Beyond metabolic enzymes, the acetylating capability of this compound extends to proteins integral to cellular protein degradation and energy production. The compound has been found to impact the ubiquitin-proteasome system (UPS), the primary mechanism for degrading cellular proteins. nih.govmarinbio.com Specifically, this compound acetylates multiple proteasomal subunits, including PSMB5, PSMB6, and PSMB7. marinbio.com This modification impairs the proteolytic activity of the proteasome, leading to a reduction in its three major hydrolase activities: trypsin-like, caspase-like, and chymotrypsin-like. nih.gov This inhibition of the UPS can shift protein degradation towards alternative pathways, such as lysosomal degradation. marinbio.com

Mitochondria, the powerhouses of the cell, are also significant targets. This compound treatment leads to the acetylation of numerous mitochondrial proteins. nih.govosti.gov The functional consequences of this widespread acetylation are diverse. At high doses, the compound can act as a proton carrier, uncoupling oxidative phosphorylation in the mitochondrial electron transport chain. wikipedia.org It also affects mitochondrial fatty acid oxidation, increasing the oxidation of long-chain fatty acids. nih.govosti.gov Additionally, this compound can induce a loss of mitochondrial membrane potential and increase the expression of mitochondrial proteins like cytochrome c oxidase. physiology.orgnih.gov

Table 2: Effects of this compound on Proteasomal and Mitochondrial Proteins

| Cellular Component | Specific Target/Process | Observed Effect | Reference |

|---|---|---|---|

| Proteasome | Proteasomal Subunits (e.g., PSMB5, PSMB6, PSMB7) | Acetylation | marinbio.com |

| Proteolytic Activity (Trypsin-like, Caspase-like, Chymotrypsin-like) | Inhibition/Reduction | nih.gov | |

| Mitochondria | Mitochondrial Proteins (General) | Widespread acetylation | nih.gov |

| Oxidative Phosphorylation | Uncoupling at high doses | wikipedia.org | |

| Fatty Acid Oxidation | Increased long-chain fatty acid oxidation | osti.gov | |

| Mitochondrial Membrane Potential | Induces loss of potential (depolarization) | nih.gov |

Wild-type and Mutant Tumor Suppressor Protein (p53)

The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, is a non-cyclooxygenase target of this compound. Research has shown that the compound can directly acetylate both wild-type p53 and various mutant forms of the protein found in cancer cells. nih.gov This acetylation is not an enzymatic reaction but a direct chemical modification. nih.gov

Acetylation occurs on multiple surface-exposed lysine residues of the p53 protein. nih.gov Mass spectrometry and immunoblotting have identified at least 10 specific acetylation sites on recombinant p53 following exposure to this compound. nih.gov These sites are distributed across key functional domains of the protein. This modification, including at lysine 382, leads to the activation of p53, promoting its accumulation in the nucleus and enhancing the expression of its downstream target genes, such as the cell cycle inhibitor p21. nih.govnih.gov The activation of both wild-type and mutant p53 is considered a potential mechanism for the compound's anti-cancer effects. nih.gov

Table 3: Lysine Residues on Recombinant p53 Acetylated by this compound

| Protein Domain | Acetylated Lysine Residues | Reference |

|---|---|---|

| DNA-Binding Domain | 5 sites identified | nih.gov |

| Nuclear Localization Signal Domain | 4 sites identified | nih.gov |

| C-Terminal Regulatory Domain | 1 site identified (e.g., K382) | nih.gov |

Influence on Arachidonic Acid Metabolism via Lipoxygenase Pathway

A pivotal molecular action of this compound is the irreversible acetylation of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. wikipedia.org This action not only blocks the production of pro-inflammatory prostaglandins and thromboxanes but also uniquely modifies the catalytic activity of the COX-2 isoenzyme. wikipedia.orgscielo.br Instead of functioning as a cyclooxygenase, aspirin-acetylated COX-2 behaves like a lipoxygenase. wikipedia.org This altered enzymatic function redirects the metabolism of arachidonic acid and other polyunsaturated fatty acids away from the prostaglandin synthesis pathway and towards the generation of a distinct class of lipid mediators via the lipoxygenase (LOX) pathway. wikipedia.orgyoutube.com The key enzyme in this subsequent step is often 5-lipoxygenase (5-LOX), which is present in leukocytes. scispace.comnih.gov

Production of Aspirin-Triggered Lipoxins (ATLs)

The redirection of COX-2 activity by this compound initiates a biosynthetic pathway for a novel series of anti-inflammatory mediators known as aspirin-triggered lipoxins (ATLs). scielo.brpnas.org The process begins when aspirin-acetylated COX-2 in vascular endothelial or epithelial cells converts arachidonic acid into 15R-hydroxyeicosatetraenoic acid (15R-HETE), instead of the usual prostaglandin precursors. scielo.brpnas.org

This 15R-HETE is then released and taken up by nearby leukocytes, such as neutrophils, which contain the enzyme 5-lipoxygenase (5-LOX). scielo.brscispace.com Through a process known as transcellular biosynthesis, the leukocyte 5-LOX metabolizes 15R-HETE into 15-epi-lipoxins, the formal name for ATLs. scispace.comatsjournals.org The primary products are 15-epi-lipoxin A4 and 15-epi-lipoxin B4. scispace.com These molecules are stereoisomers of native lipoxins, differing in the configuration of the hydroxyl group at carbon 15. scispace.com ATLs possess potent anti-inflammatory and pro-resolving properties, contributing significantly to the therapeutic effects of this compound. wikipedia.orgnih.gov

Formation of Aspirin-Triggered Resolvins and Maresins

The catalytic switch of acetylated COX-2 is not limited to arachidonic acid metabolism. This modified enzyme can also act on other polyunsaturated fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA). wikipedia.orgmdpi.com This interaction leads to the biosynthesis of distinct families of specialized pro-resolving mediators (SPMs), including aspirin-triggered resolvins (AT-RvDs) and potentially aspirin-triggered maresins. wikipedia.orgnih.gov

The process is analogous to ATL formation. Aspirin-acetylated COX-2 converts DHA into 17R-hydroperoxy-DHA, which is then further metabolized by enzymes like 5-lipoxygenase in leukocytes to produce the 17R-series of D-series resolvins, such as AT-RvD1, AT-RvD2, and AT-RvD3. mdpi.comnih.govresearchgate.net These aspirin-triggered SPMs are potent immunoresolvents that actively regulate the resolution phase of inflammation. nih.govnih.gov They function by limiting neutrophil infiltration and enhancing the clearance of cellular debris by macrophages, thereby promoting a return to tissue homeostasis. nih.gov The generation of these pro-resolving lipid mediators is another key mechanism underlying the anti-inflammatory effects of this compound. wikipedia.orgmdpi.com

Interaction with Nitric Oxide (NO) and cGMP Pathways

This compound, a key metabolite of aspirin, has been shown to exert cytoprotective effects through its interaction with the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway. nih.gov Research indicates that aspirin can protect endothelial cells from oxidant-induced damage, a process mediated by the NO/cGMP system. nih.gov

In studies using cultured endothelial cells, pretreatment with aspirin (in concentrations ranging from 3 to 30 micromol/L) demonstrated a concentration-dependent protective effect against hydrogen peroxide-mediated toxicity, increasing cell viability by up to 95% compared to controls. nih.gov This protective action was found to be specific to aspirin, as other nonsteroidal anti-inflammatory drugs like salicylate and indomethacin did not show similar effects. nih.gov

The involvement of the NO/cGMP pathway is evidenced by the fact that the protective effects of aspirin were nullified in the presence of an NO scavenger and an inhibitor of soluble guanylyl cyclase. nih.gov Furthermore, an L-arginine antagonist, but not its inactive D-enantiomer, completely blocked aspirin's cytoprotective action. nih.gov Consistent with these findings, aspirin was observed to increase NO synthase activity and the intracellular accumulation of cGMP in endothelial cells, without affecting the protein expression of endothelial NO synthase. nih.gov This suggests that this compound's mechanism involves the activation of the endothelial NO synthase, leading to the protective effects mediated by the NO/cGMP pathway. The main process of this pathway involves NO activating soluble guanylate cyclase, which in turn leads to the production of cGMP. iasp-pain.orgnih.gov Subsequently, cGMP activates cGMP-dependent protein kinase, initiating a cascade of downstream effects. iasp-pain.orgnih.gov

Modulation of Tyrosinase Enzyme Activity

This compound has been identified as a modulator of tyrosinase, a key enzyme in melanin synthesis. nih.govjst.go.jp Studies investigating its effects on melanogenesis have revealed that it can inhibit melanin production in B16 murine melanoma cells. nih.govjst.go.jpresearchgate.net Specifically, in the presence of alpha-melanocyte stimulating hormone (α-MSH), which stimulates melanin synthesis, 2 mM of this compound was shown to inhibit this process more effectively than other known anti-melanogenic agents like arbutin and kojic acid at similar concentrations. nih.govresearchgate.net

Interestingly, the mechanism of action does not appear to involve direct inhibition of the catalytic activity of the tyrosinase enzyme. nih.govjst.go.jpresearchgate.net In vitro assays using mushroom tyrosinase showed that this compound, in a concentration range of 0.5-4.0 mM, did not inhibit its catalytic function. nih.govjst.go.jpresearchgate.net Instead, further investigation through Western blotting revealed that this compound inhibits the expression of the tyrosinase enzyme in a dose-dependent manner. nih.govjst.go.jpresearchgate.net This suggests that the depigmenting effect of this compound is likely due to either the inhibition of tyrosinase gene expression or the enhancement of its degradation. nih.govjst.go.jp

Effects on Intracellular Glutathione (B108866) (GSH) Depletion and Reactive Oxygen Species (ROS) Formation

This compound has been shown to influence intracellular levels of glutathione (GSH) and the formation of reactive oxygen species (ROS). nih.gov Studies have demonstrated that it can cause a dose- and time-dependent increase in ROS production, which is accompanied by a decrease in the cellular GSH pool. nih.gov The depletion of cellular thiols, including GSH, can lead to a disruption of the mitochondrial membrane potential and a subsequent increase in ROS production. nih.gov

In HepG2 cells, treatment with this compound led to a significant increase in ROS production, approximately 2 to 2.5-fold, particularly in cells that were already depleted of GSH. nih.gov The use of N-acetylcysteine (NAC), a precursor for GSH synthesis, was able to bring the ROS levels back towards control levels in cells treated with a lower concentration of this compound, and provided partial recovery at higher concentrations. nih.gov This indicates that while GSH plays a role in regulating ROS production in the context of this compound treatment, it may only be a partial one. nih.gov The research confirms that this compound enhances apoptosis through increased ROS production and loss of mitochondrial membrane potential, effects that are amplified in GSH-depleted conditions. nih.gov While NAC can attenuate some of these effects, it does not completely reverse them, suggesting that some of the impacts of this compound are independent of GSH homeostasis. nih.gov

Disruption of Abnormal Cell Cycle Re-entry in Neurons

Terminally differentiated neurons are typically in a non-cycling state, and their re-entry into the cell cycle is considered an abnormal and detrimental process often linked to neurodegenerative conditions. frontiersin.org this compound has demonstrated a neuroprotective role by inhibiting this abnormal cell cycle re-entry in neurons, thereby protecting them from apoptosis. nih.govfrontiersin.org This is a critical mechanism, as aberrant cell cycle re-entry is a phenomenon that can precede and contribute to neuronal loss in neurodegenerative diseases like Alzheimer's. nih.gov

Studies utilizing both in vitro and in vivo models of Alzheimer's disease have shown that this compound can counteract the abnormal expression of key cell cycle-regulating proteins. nih.govfrontiersin.org This intervention helps to decrease neuronal apoptosis. nih.gov The process of abnormal neuronal cell cycle re-entry is often triggered by factors that cause neurons to exit their quiescent state (G0) and progress through the cell cycle, at least to the S phase, without completing cell division, which ultimately leads to cell death. researchgate.net Research has shown that inflammation can induce this cell cycle re-entry, causing neurons to resume the cell cycle and undergo apoptosis. newswise.com

Regulation of Cell Cycle-Associated Genes (e.g., CDK1/2/4, CyA2/B1/D3/E1, p18, p21)

In the context of abnormal neuronal cell cycle re-entry, this compound has been shown to restore the expression of several key cell cycle-associated genes. nih.govfrontiersin.org In neuroblastoma cells treated with 5 or 10 μM of this compound, a decrease in both the mRNA and protein expression of cyclin-dependent kinases (CDK) 1, 2, and 4, as well as cyclins A2, B1, D3, and E1, was observed. nih.govfrontiersin.org Conversely, the expression of the cyclin-dependent kinase inhibitors p18 and p21 was increased. nih.govfrontiersin.org

These findings were further validated in an in vivo model using APP/PS1 transgenic mice, where intranasal administration of this compound also led to a restoration of the expression of these cell cycle-regulated genes. nih.govfrontiersin.org The upregulation of p21 is significant as it can impair the function of CDK2 and CDK4, which are responsible for promoting the transition from the G1 to the S phase of the cell cycle by phosphorylating the retinoblastoma (Rb1) protein. nih.gov Indeed, treatment with this compound has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle and an increase in the underphosphorylated, active form of Rb1. nih.gov This suggests that the Rb1 pathway is directly involved in the G0/G1 cell cycle arrest induced by this compound in neuronal cells. nih.gov

Table 1: Effect of this compound on Cell Cycle-Regulated Gene Expression in N2a Cells

| Gene | Change in Expression (mRNA and Protein) |

| CDK1 | Decreased |

| CDK2 | Decreased |

| CDK4 | Decreased |

| Cyclin A2 | Decreased |

| Cyclin B1 | Decreased |

| Cyclin D3 | Decreased |

| Cyclin E1 | Decreased |

| p18 | Increased |

| p21 | Increased |

| Data derived from studies on neuroblastoma (N2a) cells treated with 5 or 10 μM this compound. nih.govfrontiersin.org |

Pharmacological Research and Therapeutic Potential of 5 Acetylsalicylic Acid

Antiplatelet Mechanisms and Cardiovascular Disease Prophylaxis

5-Acetylsalicylic acid, commonly known as aspirin (B1665792), is a cornerstone in the prevention of cardiovascular diseases due to its significant antiplatelet effects. bpac.org.nzscielo.org.co Its primary mechanism involves the modulation of platelet function, which is critical in the pathophysiology of atherothrombosis. The cardioprotective effects are mediated through several interconnected pathways that collectively reduce the incidence of thrombotic events. nih.gov

The principal antiplatelet action of this compound stems from its ability to irreversibly inhibit the cyclooxygenase-1 (COX-1) enzyme within platelets. bpac.org.nzdroracle.ai This inhibition is achieved through a process called acetylation, where the acetyl group from this compound covalently attaches to a serine residue (specifically Ser529) in the active site of the COX-1 enzyme. droracle.aiahajournals.orgdroracle.aiwikipedia.org This binding permanently deactivates the enzyme. droracle.ai

COX-1 is essential for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for Thromboxane (B8750289) A2 (TxA2). droracle.aiahajournals.org TxA2 is a potent vasoconstrictor and a powerful promoter of platelet activation and aggregation. bpac.org.nzdroracle.ai By irreversibly blocking COX-1, this compound effectively halts the production of TxA2 for the entire lifespan of the platelet, which is approximately seven to ten days. bpac.org.nzdroracle.aidroracle.ai Since platelets lack a nucleus, they are unable to synthesize new COX-1 enzymes, rendering the inhibitory effect of a single dose persistent and cumulative with daily administration. bpac.org.nzscielo.org.co This sustained suppression of TxA2 synthesis is a key factor in the antithrombotic efficacy of low-dose this compound. wikipedia.orgwikipedia.org

The inhibition of TxA2 synthesis directly translates to a significant modulation of platelet aggregation. droracle.ai By preventing the formation of TxA2, this compound reduces a primary signal that causes platelets to activate and clump together at sites of vascular injury. bpac.org.nzdroracle.aiwikipedia.org While it effectively inhibits TxA2-dependent platelet aggregation, it is considered a relatively weak antiplatelet agent as it only partially inhibits aggregation induced by other agonists. ahajournals.org For instance, it suppresses the release of platelet constituents like adenosine diphosphate (ADP) and serotonin when induced by stimuli such as collagen, but does not inhibit aggregation directly caused by ADP. nih.gov

The antiplatelet effect begins rapidly, within 30 to 60 minutes of ingestion. droracle.ai However, some studies suggest that the inhibitory effect on platelet aggregation may progressively decrease in patients undergoing long-term treatment, indicating a potential reduction in platelet sensitivity over time. jacc.org

Beyond its direct effects on platelets, this compound also influences the structure and breakdown of fibrin clots. ahajournals.orgnih.gov Research indicates that it can directly alter the architecture of the fibrin network, leading to the formation of clots that are structurally different and more susceptible to lysis (the enzymatic breakdown of fibrin). ahajournals.orgnih.govresearchgate.netahajournals.org

| This compound Concentration (mg/L) | Mean Final Turbidity (OD) | Permeability Coefficient (Ks cm² x 10⁻⁸) | Clot Rigidity | Fibrinolysis Rate |

|---|---|---|---|---|

| 0 | 0.083 | 1.68 | Baseline | Baseline |

| 1 | 0.093 | Not Reported | Not Reported | Not Reported |

| 10 | 0.101 | Not Reported | Not Reported | Not Reported |

| 100 | 0.125 | 4.13 | Reduced by 30% | Quicker |

The therapeutic benefits of this compound in cardiovascular disease also involve its effects on the vascular endothelium. Endothelial dysfunction is a key early event in the development of atherosclerosis. Studies have shown that in patients with atherosclerosis, there is an increased release of cyclooxygenase-dependent vasoconstrictors. ahajournals.orgnih.govahajournals.org

Anti-inflammatory Actions

This compound is a well-established nonsteroidal anti-inflammatory drug (NSAID). wikipedia.orgiitk.ac.inmedicalnewstoday.com Its anti-inflammatory properties are primarily due to the inhibition of both COX-1 and COX-2 enzymes, which blocks the synthesis of prostaglandins (B1171923). iitk.ac.innih.gov Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, and sensitizing pain receptors. nih.gov

The mechanism involves the same irreversible acetylation that underlies its antiplatelet effect, though higher concentrations may be required to achieve significant anti-inflammatory outcomes compared to antiplatelet effects. bpac.org.nzwikipedia.org By acetylating COX-2, this compound not only blocks prostaglandin production but also triggers the enzyme to produce anti-inflammatory mediators called aspirin-triggered lipoxins (ATLs). wikipedia.orgnih.gov These specialized pro-resolving mediators actively help to resolve inflammation. wikipedia.org Additionally, there is evidence that its active metabolite, salicylic (B10762653) acid, can modulate the NF-κB signaling pathway, a central regulator of inflammatory responses. wikipedia.orgwikipedia.org

Analgesic and Antipyretic Mechanisms

The analgesic (pain-relieving) and antipyretic (fever-reducing) effects of this compound are also directly linked to its inhibition of prostaglandin synthesis. iitk.ac.innih.govpharmacompass.com

Analgesic Mechanism: Pain, particularly inflammatory pain, is often caused by the local release of prostaglandins, which sensitize peripheral nerve endings to painful stimuli. By inhibiting COX enzymes and reducing prostaglandin production at the site of injury or inflammation, this compound decreases the sensitivity of these pain receptors, thus providing relief from mild to moderate pain. iitk.ac.inmedicalnewstoday.comnih.gov

Antipyretic Mechanism: Fever is a regulated increase in body temperature controlled by the hypothalamus in the brain. During an infection or inflammatory response, pyrogens stimulate the production of prostaglandins (specifically prostaglandin E2) in the hypothalamus. This resets the body's thermoregulatory set-point to a higher temperature. This compound crosses the blood-brain barrier and inhibits COX activity within the hypothalamus, thereby preventing the synthesis of these fever-inducing prostaglandins and allowing the body temperature to return to normal. iitk.ac.innih.gov

Anti-Cancer Mechanisms and Chemopreventive Research

This compound, commonly known as aspirin, has been the subject of extensive research for its potential role in cancer prevention and treatment. Its anti-cancer mechanisms are multifaceted, involving direct effects on cancer cells and indirect effects on the tumor microenvironment. nih.gov The primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the production of prostanoids like prostaglandins. royalsocietypublishing.orgnih.gov Aberrant expression of COX enzymes has been observed in malignant tumors, contributing to a pro-inflammatory and anti-apoptotic environment that fosters cancer growth. nih.gov By inhibiting COX, this compound can interfere with these processes. nih.gov

Beyond COX inhibition, emerging evidence highlights additional targets for this compound in combating cancer progression. royalsocietypublishing.orgnih.gov Research using human breast and ovarian cancer cell lines has demonstrated its ability to beneficially interfere with energy metabolism by targeting key enzymes involved in the proliferation of cancer cells. royalsocietypublishing.org Furthermore, it has been shown to inhibit cancer progression by interfering with proliferative pathways, cancer-associated inflammation, and platelet-driven pro-carcinogenic activity. nih.gov Other notable effects include the stimulation of pro-apoptotic pathways and the enhancement of p53-mediated DNA repair. nih.gov

Specific Cancer Types: Colorectal, Ovarian, Prostate, Endometrial, Hepatocellular, Skin, Esophageal, Pancreatic, Breast, Bladder, Head and Neck Cancers

The chemopreventive effects of this compound have been investigated across a wide range of malignancies, with the most robust evidence seen in colorectal cancer. ashpublications.org

Colorectal Cancer (CRC): Numerous studies support the role of regular this compound use in reducing the risk of colorectal cancer. droracle.ai A pooled analysis of four trials found a 40% reduction in CRC incidence 10-19 years after initiation of the substance. droracle.ai Another study reported a 24% reduction in 20-year cumulative CRC incidence. droracle.ai Its mechanism in CRC is thought to involve the inhibition of cyclooxygenase enzymes, which reduces inflammation and may slow the growth of precancerous polyps. droracle.ai

Ovarian Cancer: Frequent use of this compound is associated with a lower risk of ovarian cancer. cancerworld.net A meta-analysis of cohort and case-controlled studies found that frequent use was associated with a 13% reduction in ovarian cancer risk. cancerworld.net The anti-inflammatory properties of the compound are believed to contribute to this risk reduction, as inflammation is a factor in the development of ovarian cancer. queensu.ca

Prostate Cancer: Research suggests a potential benefit of this compound in reducing prostate cancer-specific mortality. nih.gov

Endometrial Cancer: Studies have shown an inverse association between this compound use and the risk of endometrial cancer. nih.gov A meta-analysis of case-control and cohort studies found a statistically significant reduction in endometrial cancer risk with its use. amegroups.org In vitro studies have demonstrated that it can inhibit the growth of endometrial adenocarcinoma cells in a dose-dependent manner and induce apoptosis. nih.gov

Hepatocellular Carcinoma: The use of this compound has been linked to a lower risk of developing hepatocellular carcinoma. oncoprescribe.com

Skin Cancer: In the context of skin cancer, specifically melanoma, this compound has been shown to have anti-proliferative and anti-angiogenic effects. nih.gov

Esophageal Cancer: Epidemiological studies have indicated a protective role of this compound against esophageal cancer, including both esophageal squamous cell carcinoma and esophageal adenocarcinoma. nih.gov Regular users have been found to have a significantly lower risk of developing esophageal cancer compared to non-users. nih.gov

Pancreatic Cancer: Post-surgery use of this compound in pancreatic cancer patients has been associated with a significantly higher three-year survival rate compared to non-users. hcn.health

Breast Cancer: While the evidence for breast cancer is less consistent than for colorectal cancer, some studies suggest that regular use of this compound may reduce the risk of metastasis and breast cancer-related death. spandidos-publications.complos.org An analysis of the Nurses' Health Study showed that women who took it two to five days per week had a significantly reduced risk of metastasis and death from breast cancer. ecancer.org

Bladder Cancer: Some research has indicated a potential increased risk of bladder cancer with daily, long-term use of this compound. spandidos-publications.com

Head and Neck Cancers: Studies have suggested a potential survival advantage for patients with head and neck squamous cell carcinoma (HNSCC) who take nonsteroidal anti-inflammatory drugs (NSAIDs) like this compound. researchgate.net A large retrospective study found that its use was associated with a lower risk of HNC and a higher five-year survival rate. nih.govnih.gov Specifically, a weekly low dosage was linked to a 22% reduced risk of head and neck cancers, with the highest effectiveness in reducing throat cancer. nationalpost.com

This compound and Cancer Risk/Mortality

| Cancer Type | Key Finding | Reference |

|---|---|---|

| Colorectal Cancer | 40% reduction in incidence 10-19 years after initiation. | droracle.ai |

| Ovarian Cancer | 13% reduction in risk with frequent use. | cancerworld.net |

| Endometrial Cancer | Statistically significant reduction in risk. | nih.govamegroups.org |

| Esophageal Cancer | Significantly lower risk in regular users. | nih.gov |

| Head and Neck Cancer | 22% reduced risk with weekly low dosage. | nationalpost.com |

| Breast Cancer | Reduced risk of metastasis and death with regular use. | ecancer.org |

Tumor Growth Suppression in Animal Models

Research in animal models has provided evidence for the tumor-suppressive effects of this compound. In a rat experimental model of esophageal adenocarcinoma, while the compound did not induce tumor remission, tumor progression was significantly lower in treated mice compared to non-treated animals. nih.gov Another study using a rat model for esophageal squamous cell carcinoma induced by N-nitroso-N-methylbenzylamine (NMBzA) found that rats receiving this compound developed significantly fewer and smaller tumors. aacrjournals.org In mouse models of melanoma, it has been shown to inhibit tumor growth. nih.gov Furthermore, in mice injected with cancer cells harboring a mutant PIK3CA gene, NSAIDs reduced tumor growth. ecancer.org

Prevention of Distant Metastasis

A significant aspect of the anti-cancer potential of this compound lies in its ability to inhibit metastatic spread. royalsocietypublishing.org Metastases are responsible for a majority of cancer-related deaths. royalsocietypublishing.org Animal experiments have consistently shown that distant metastases can be significantly reduced by anticoagulants and fibrinolytic agents, and since this compound inhibits platelet function, it may be effective in preventing metastases. nih.gov A review of five randomized trials revealed a 35% reduction in distant metastases associated with its use. royalsocietypublishing.org The anti-platelet effect of this compound is considered a key mechanism in reducing metastasis. nih.gov Studies on breast cancer have shown that its use is associated with a reduced risk of distant recurrence. spandidos-publications.com

Role in Melanoma Cell Toxicity and Proliferation

In the context of melanoma, this compound has demonstrated cytotoxic and anti-proliferative effects. In vitro studies on human cutaneous and uveal melanoma cells showed that it significantly inhibited proliferation, migration, and invasion, and also induced apoptosis. nih.gov The anti-proliferative effects may be due to this induction of cell death. nih.gov Research on murine melanoma models has shown that it can inhibit the growth of melanoma tumors. researchgate.net Mechanistically, it has been found to downregulate the oncogene sry-related high-mobility-box-2 (SOX2) in B16-tumors. nih.gov

Effects of this compound on Melanoma Cells

| Effect | Cellular Process Affected | Reference |

|---|---|---|

| Inhibition | Proliferation, Migration, Invasion | nih.gov |

| Induction | Apoptosis (Cell Death) | nih.gov |

| Downregulation | SOX2 Oncogene | nih.gov |

Antiplatelet Effects in Cancer Progression

Platelets are increasingly recognized as key players in cancer progression, promoting tumorigenesis and metastasis. ashpublications.org They can form aggregates with tumor cells, protecting them from immune surveillance and facilitating their arrest at the endothelium, a crucial step in metastasis. ashpublications.org this compound's antiplatelet activity, primarily through the inhibition of COX-1 and subsequent reduction in thromboxane A2 (TxA2) formation, is a critical component of its anti-cancer effects. nih.govroyalsocietypublishing.org By inhibiting platelet activation, it can disrupt the supportive role platelets play in cancer cell survival and dissemination. ashpublications.org This antiplatelet effect is thought to contribute significantly to the reduction in distant metastasis observed with its use. nih.gov

Regulation of Prostaglandins in Cancer

Prostaglandins, particularly prostaglandin E2 (PGE2), are lipid signaling molecules that play a significant role in cancer development. They can promote cell proliferation, angiogenesis, and inflammation, while inhibiting apoptosis and immune surveillance. The synthesis of prostaglandins is dependent on the activity of COX enzymes. spandidos-publications.com By irreversibly inhibiting COX-1 and COX-2, this compound effectively reduces the production of prostaglandins in the tumor microenvironment. nih.gov This reduction in prostaglandin levels is a key mechanism through which it exerts its anti-inflammatory and anti-cancer effects. ecancer.org For instance, in a rat model of esophageal adenocarcinoma, treatment with this compound led to decreased esophageal tissue levels of PGE2. spandidos-publications.com

Phosphoinositide 3-kinase (PI3K) Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K) signaling pathway is integral to regulating cell growth, survival, and metabolism. nih.gov Its deregulation is a common feature in many human cancers. nih.gov Somatic mutations in genes that activate this pathway, such as PIK3CA, are frequently observed in various cancers, including breast and colorectal cancer. nih.govnih.gov Research has increasingly suggested a therapeutic benefit from this compound in cancers that harbor these oncogenic PIK3CA mutations. nih.govaacrjournals.org

Studies have shown that breast cancer cells with mutant PIK3CA exhibit greater sensitivity to growth suppression by this compound compared to their counterparts with the wild-type gene. nih.gov The mechanism for this sensitivity appears to be independent of the compound's well-known effects on cyclooxygenase-2 (COX-2). aacrjournals.org Instead, the effects are attributed to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key downstream effector of the PI3K pathway. nih.govaacrjournals.org This inhibition of mTORC1 signaling can also lead to the induction of autophagy. nih.gov

In colorectal cancer, regular use of this compound has been associated with improved survival in patients whose tumors have PIK3CA mutations. ascopubs.org The PI3K pathway is crucial for cell cycle regulation, making it a promising target for anti-cancer therapies. nih.gov Mutations in this pathway can lead to overactive signaling that cancers exploit for growth and resistance to treatment. indiatimes.com By potentially interfering with this mutated pathway, this compound may reduce the likelihood of cancer cell survival and recurrence. indiatimes.com One large clinical trial found that patients with colorectal cancer who have specific mutations in the PI3K signaling pathway can significantly reduce their risk of cancer recurrence by taking this compound daily after surgery. indiatimes.com In vivo studies using mouse models with oncogenic PIK3CA-driven mammary tumors have demonstrated that daily treatment with this compound resulted in decreased tumor growth. nih.gov Furthermore, combination therapy of this compound with a direct PI3K inhibitor further attenuated tumor growth, supporting the evaluation of this combination for targeting breast cancer. nih.gov

| Cancer Type | Key Finding | Proposed Mechanism | Reference Study |

|---|---|---|---|

| Breast Cancer | Mutant PIK3CA-expressing cells have greater sensitivity to aspirin-mediated growth suppression. | AMPK activation, mTORC1 inhibition, autophagy induction. | Henry et al. nih.gov |

| Colorectal Cancer | Daily aspirin (160 mg) for three years post-surgery reduced recurrence risk by ~55% in patients with PI3K pathway mutations. | Interference with the mutated PI3K signaling pathway, reducing cancer cell regrowth. | ALASCCA Clinical Trial indiatimes.com |

| Breast Cancer (in vivo) | Daily aspirin treatment decreased tumor growth kinetics in mouse mammary tumors. | Inhibition of the PI3K/mTORC1 pathway. | Henry et al. nih.gov |

| Colorectal Cancer | Regular aspirin use is associated with superior survival among patients with PI3K mutated tumors. | Inhibition of prostaglandin-endoperoxide synthase 2 (PTGS2) through down-regulation of PI3K. | Kothari et al. ascopubs.org |

Neurobiological Properties and Therapeutic Potential in Neurological Disordersnih.govpsychiatrist.comfrontiersin.org

This compound has garnered attention for its potential role in managing various neuropsychiatric conditions, largely due to its anti-inflammatory properties. nih.gov Growing evidence links neuroinflammation to the pathophysiology of several neurological and psychiatric disorders. frontiersin.orgnih.gov By irreversibly inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, this compound modulates neuroinflammatory processes and other central nervous system pathways, suggesting it may have valuable neuroprotective and pro-cognitive effects. nih.govmdpi.com

Mood Disorders (Depression, Bipolar Disorder)psychiatrist.comfrontiersin.org

There is considerable evidence supporting the clinical potential of this compound in the management of mood disorders. mdpi.com Systematic reviews of preclinical and clinical studies have found evidence indicating the safety and efficacy of low-dose this compound in treating affective episodes in both major depression and bipolar disorder. nih.govnih.gov Observational studies have indicated a reduced risk of all types of affective episodes in individuals with long-term, low-dose use of the compound. nih.govdntb.gov.ua One meta-analysis of three cohort studies supported a reduced risk of depression with exposure to this compound. mdpi.comresearchgate.net